N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
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Overview
Description
CGP-71683A is a potent and highly selective non-peptide antagonist of the neuropeptide Y receptor type 5 (NPY Y5 receptor). It has been primarily studied for its role in regulating food intake and energy balance, particularly in the context of obesity research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-71683A involves several steps:
- The N-Boc derivative is converted to the mixed anhydride with methyl chloroformate and then reduced to alcohol using sodium borohydride.
- The alcohol is then converted to tosylate, followed by reaction with sodium azide to provide the azide intermediate.
- The azide is reduced to the amine, which is then coupled with a sulfonamide to yield CGP-71683A .
Industrial Production Methods
Industrial production methods for CGP-71683A are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CGP-71683A undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The azide intermediate is reduced to the amine using reducing agents like hydrogen or palladium on carbon.
Substitution: The alcohol intermediate is converted to tosylate, which then undergoes nucleophilic substitution with sodium azide.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride for reducing esters to alcohols, and hydrogen or palladium on carbon for reducing azides to amines.
Substitution: Tosyl chloride for converting alcohols to tosylates, and sodium azide for nucleophilic substitution.
Major Products
The major products formed from these reactions include the azide intermediate, the amine intermediate, and the final sulfonamide product, CGP-71683A .
Scientific Research Applications
CGP-71683A has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study the neuropeptide Y receptor type 5 and its role in various physiological processes.
Biology: Investigated for its effects on food intake and energy balance in animal models.
Medicine: Explored as a potential therapeutic agent for obesity and related metabolic disorders.
Industry: Utilized in research and development for new drugs targeting the neuropeptide Y receptor type 5
Mechanism of Action
CGP-71683A exerts its effects by selectively binding to and antagonizing the neuropeptide Y receptor type 5. This receptor is involved in the regulation of food intake and energy balance. By blocking this receptor, CGP-71683A reduces food intake and influences metabolic processes. It also has high affinity for muscarinic receptors and the serotonin uptake recognition site, which may contribute to its overall effects .
Comparison with Similar Compounds
Similar Compounds
BIBP-3226: A neuropeptide Y receptor type 1 antagonist.
BIIE 0246: A neuropeptide Y receptor type 2 antagonist.
SHU9119: A melanocortin receptor antagonist.
Uniqueness
CGP-71683A is unique due to its high selectivity and potency for the neuropeptide Y receptor type 5. It displays over 1000-fold selectivity over other neuropeptide Y receptor subtypes, making it a valuable tool for studying the specific role of the neuropeptide Y receptor type 5 in physiological processes .
Properties
CAS No. |
192321-23-6 |
---|---|
Molecular Formula |
C26H29N5O2S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C26H29N5O2S/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31) |
InChI Key |
UULIGRNKXHCLQN-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Synonyms |
CGP 71683 A CGP-71683A CGP71683A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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